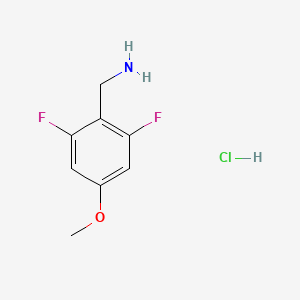
(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms and one methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
Applications De Recherche Scientifique
(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)methanamine hydrochloride
- (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride
Uniqueness
(2,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H10ClF2NO |
|---|---|
Poids moléculaire |
209.62 g/mol |
Nom IUPAC |
(2,6-difluoro-4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-12-5-2-7(9)6(4-11)8(10)3-5;/h2-3H,4,11H2,1H3;1H |
Clé InChI |
DWPRHLRUKXOWMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


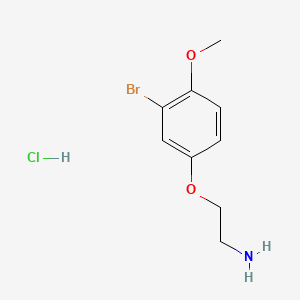
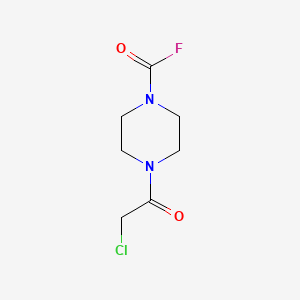
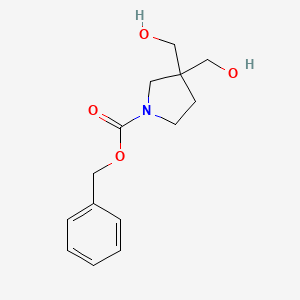
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)


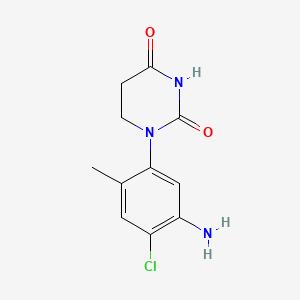
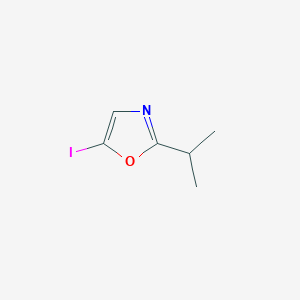
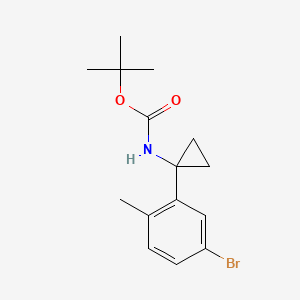
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)



